

# structure of Herbimycin A ansamycin antibiotic

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## Compound Focus: Herbimycin A

CAS No.: 70563-58-5

Cat. No.: S529872

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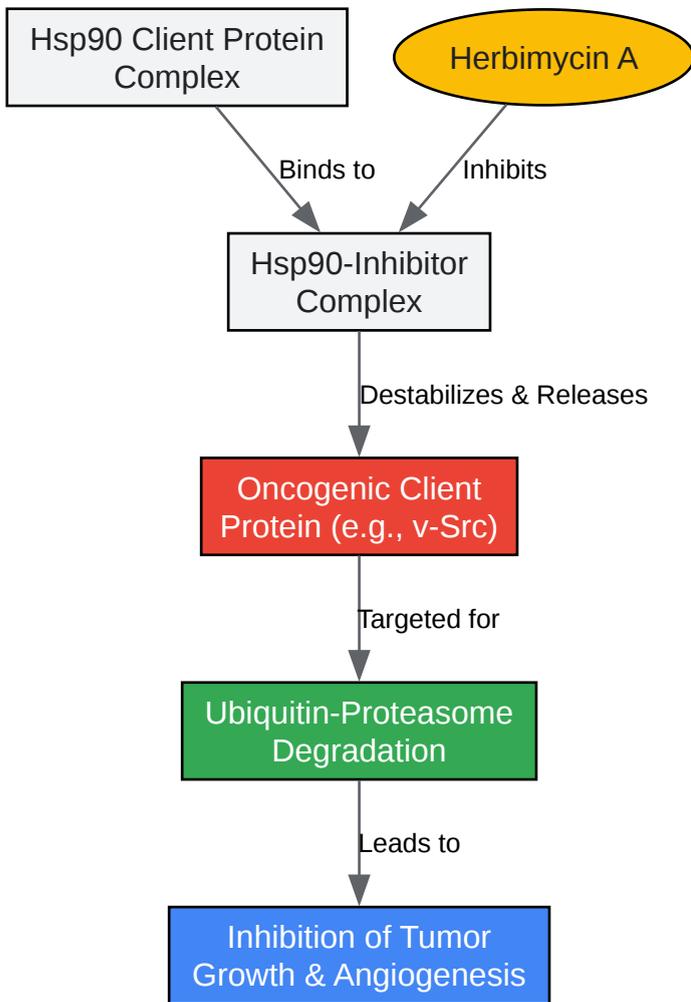
## Biosynthesis and Structural Analogs

**Herbimycin A** is produced by *Streptomyces hygroscopicus* strains. Its carbon skeleton is identical to that of the closely related ansamycin, geldanamycin, with structural differences arising from **post-PKS tailoring modifications**, specifically methoxy substitutions at C-11 and C-15 [1].

- **Biosynthetic Gene Cluster:** The herbimycin (*hbm*) biosynthetic gene cluster spans over 115 kb and includes genes for a modular Polyketide Synthase (PKS) and various post-PKS tailoring enzymes [1].
- **Starter Unit:** The biosynthesis begins with the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, common to all ansamycins [1].
- **Assembly Line:** The modular PKS acts as a protein assembly line, incorporating one malonyl, four methylmalonyl, and two methoxymalonyl extender units in seven chain-elongation steps to form the progeldanamycin backbone [1].
- **Post-PKS Modifications:** The final structural differences between **herbimycin A** and geldanamycin (e.g., C-11,15 dimethoxy-17-desmethoxy) are introduced by tailoring enzymes after the polyketide chain is assembled [1].

## Mechanism of Action as an Hsp90 Inhibitor

**Herbimycin A** binds to the N-terminal ATP/ADP binding site of Hsp90, disrupting its chaperone function [2]. This mechanism can be visualized in the following pathway:



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This disruption of Hsp90 function leads to the **ubiquitin-proteasome-dependent degradation** of its client proteins [3], which include a range of oncogenic kinases and transcription factors such as v-Src, Bcr-Abl, and mutated p53 [4]. By preferentially inducing the degradation of these mutated or overexpressed proteins in tumor cells, **Herbimycin A** impairs multiple signal transduction pathways involved in cell proliferation, survival, and angiogenesis [2] [4].

## Key Experimental and Research Applications

**Herbimycin A** is primarily used as a pharmacological tool in molecular biology research. The table below outlines its applications and corresponding experimental contexts.

Research Application / Effect	Experimental Model / Context	Key Findings / Protocol Outcome
<b>Hsp90 Inhibition &amp; Protein Degradation</b>	In vitro studies on signal transduction pathways [3].	Induces degradation of kinase client proteins (e.g., c-Src, c-Abl) via proteasome [3].
<b>Tyrosine Kinase Inhibition</b>	N18 neuroblastoma cells transfected with N-syndecan [5].	Inhibits N-syndecan-dependent neurite outgrowth; protocol used 1-10 $\mu$ M Herbimycin A [5].
<b>Antitumor Activity Studies</b>	Preclinical studies on cancer models [2].	Impairs oncogenic pathways; research led to clinical trials of less toxic analogs (e.g., 17-AAG) [2].
<b>Anti-inflammatory Effects</b>	LPS-stimulated macrophages; collagen-induced arthritis in mice [2].	Reduces production of NO, PGE2, TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and IL-10 [2].

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